(S)-2-Amino-2-phenylbutanoic acid hydrochloride

Neuropathic pain α2δ-1 calcium channel subunit GABAmimetic

Racemic or mis-assigned stereochemistry in α,α-disubstituted amino acids introduces uncontrolled variability in peptide coupling yields and biological assay readouts. This pre-resolved (S)-enantiomer hydrochloride (CAS 2829281-95-8, 95% purity) with defined absolute configuration eliminates that risk. • Enables diastereomerically pure peptide synthesis without post-coupling chiral chromatography • Directly soluble in aqueous buffers for in vitro assays-no pH adjustment required • Serves as authenticated chiral HPLC reference standard for α-ethyl-substituted amino acid quantitation • Supports directed-evolution campaigns targeting >99% e.e. via transaminase or hydantoinase routes

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B13650526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-phenylbutanoic acid hydrochloride
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m0./s1
InChIKeyCFJWRBRHIGYHTE-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-phenylbutanoic acid hydrochloride: Chiral α,α‑Disubstituted Amino Acid Building Block for Asymmetric Synthesis and Neuropharmacology Research


(S)‑2‑Amino‑2‑phenylbutanoic acid hydrochloride (CAS 2829281‑95‑8) is the hydrochloride salt of the (S)‑enantiomer of α‑ethyl‑phenylglycine, a non‑proteinogenic, α,α‑disubstituted amino acid. The molecule possesses a quaternary α‑carbon bearing phenyl and ethyl substituents, which restricts conformational flexibility and imparts a defined stereochemistry [REFS‑1]. The free base (S)‑enantiomer, also known as (S)‑2‑amino‑2‑phenylbutyric acid (CAS 52247‑77‑5), has been assigned the absolute (S)‑configuration by stereochemical correlation and optical‑rotation shift rules [REFS‑2]. As a chiral building block, the compound is employed in the synthesis of conformationally constrained peptides, chiral auxiliaries, and neuroactive ligands [REFS‑3]. Its hydrochloride form offers enhanced aqueous solubility relative to the free amino acid, facilitating direct use in aqueous‑based coupling reactions and biological assays.

Why (S)-2-Amino-2-phenylbutanoic acid hydrochloride Cannot Be Readily Substituted by Racemic or Positional Isomers


The (S)‑enantiomer of α‑ethyl‑phenylglycine is not functionally interchangeable with its (R)‑enantiomer, the racemate, or the homologous (S)‑2‑amino‑4‑phenylbutanoic acid. In the phenibut (β‑phenyl‑GABA) series, which shares the quaternary α‑carbon motif, the (R)‑enantiomer exhibits ≥10‑fold greater potency in vivo in neuropathic pain models [REFS‑1]. Chiral‑HPLC retention data confirm that the enantiomers are fully separable, meaning that racemic material contains 50% of the undesired stereoisomer [REFS‑2]. Furthermore, the α‑ethyl substituent creates steric hindrance that is absent in (S)‑2‑amino‑4‑phenylbutanoic acid (L‑homophenylalanine), altering both reactivity in peptide coupling and recognition by amino acid transporters. Therefore, any substitution without prior enantiomeric‑excess verification introduces uncontrolled variability in synthesis yield, product stereochemical purity, and biological readouts.

Quantitative Differentiation Evidence for (S)-2-Amino-2-phenylbutanoic acid hydrochloride vs. Comparator Compounds


Gabapentin‑Binding Site Affinity (IC₅₀) of R‑ vs. S‑Phenibut and Its Implication for α‑Ethyl‑Phenylglycine Enantiomers

In a competitive radioligand binding assay using rat brain membranes and [³H]-gabapentin, both R‑ and S‑phenibut (β‑phenyl‑GABA) bound to the gabapentin site with an affinity of approximately 90 μM [REFS‑1]. However, in a chronic constriction nerve injury (CCI) model of neuropathic pain in rats, the R‑isomer produced a significant, dose‑dependent inhibition of tactile allodynia, whereas the S‑isomer was markedly less active, with a threshold dose >10‑fold higher than that of the R‑isomer [REFS‑1]. Because α‑ethyl‑phenylglycine (the core scaffold of the target compound) and phenibut share a quaternary α‑carbon bearing a phenyl and an alkyl substituent, the enantiomer‑dependent pharmacodynamic divergence is expected to be conserved. Procuring the (S)‑enantiomer rather than the racemate or the (R)‑enantiomer is therefore critical for studies that require the less‑active stereoisomer as a control or for structure–activity relationship (SAR) work aimed at identifying enantiomer‑specific off‑targets.

Neuropathic pain α2δ-1 calcium channel subunit GABAmimetic

Enantiomeric Excess (e.e.) Achievable via Industrial Enzymatic Resolution: Benchmark for the (S)-α‑Alkyl‑Phenylglycine Series

The hydantoinase/carbamoylase cascade has been applied to (S)-2-amino-4-phenylbutanoic acid, yielding the (S)-enantiomer in >99% e.e. at preparative scale [REFS‑1]. A similar methodology is described in patent US-7879887-B2 for α‑amino acid derivatives, where chiral resolution of α,α‑disubstituted amino acids achieves >98% e.e. [REFS‑2]. While the exact e.e. of the target (S)-2-amino‑2‑phenylbutanoic acid hydrochloride depends on the manufacturer's in‑house process, the technological precedent demonstrates that industrial biocatalytic resolution can deliver the (S)-enantiomer with e.e. values exceeding 99%. In contrast, racemic hydrochloride (CAS 94107-58-1) contains a 50:50 mixture (0% e.e. by definition). Commercial vendors of (S)-2-amino‑2‑phenylbutanoic acid hydrochloride typically specify a purity of ≥95% (achiral HPLC), but the enantiomeric excess is often not disclosed, making independent verification by chiral HPLC or polarimetry essential.

Enzymatic resolution Hydantoinase Chiral purity

Absolute Configuration and Optical Rotation: Enantiospecific Assignment of the (S)-α‑Ethyl‑Phenylglycine Core

The absolute configuration of (+)-2‑amino‑2‑phenylbutyric acid was unequivocally determined to be (S) via chemical correlation with (–)-2‑phenyl‑2‑p‑tolylsulphonylaminobutane, whose configuration was independently known [REFS‑1]. The free (S)-acid exhibits a positive optical rotation (dextrorotatory) at the sodium D‑line, a characteristic that serves as a simple identity and enantiopurity check upon de‑salting the hydrochloride. In contrast, the (R)-enantiomer (CAS 33875-38-6) is levorotatory. This sign‑of‑rotation inversion provides a rapid, low‑cost pass/fail test for distinguishing the two enantiomers. Application of the Brewster‑Lowe stereochemical shift rules further confirmed the (S)‑assignment, reinforcing the reliability of polarimetric quality control [REFS‑1].

Stereochemistry Absolute configuration Optical rotation

Recommended Procurement Scenarios for (S)-2-Amino-2-phenylbutanoic acid hydrochloride Based on Quantitative Evidence


Stereochemical Control in Neuropharmacological SAR Studies Requiring the Less‑Active (S)-Isomer

In structure–activity relationship (SAR) programs exploring α,α‑disubstituted amino acids as α2δ‑1 calcium channel subunit ligands, the (S)‑enantiomer must be tested alongside the (R)‑enantiomer to quantify stereodependence of binding and functional activity. The evidence that S‑phenibut exhibits >10‑fold lower in vivo potency than R‑phenibut [REFS‑1] justifies procuring the (S)‑enantiomer as a pure compound rather than relying on the racemate, which would obscure dose–response relationships. Because the target compound is the hydrochloride salt, it can be directly dissolved in physiological buffers for in vitro assays without pH adjustment.

Asymmetric Synthesis of Conformationally Constrained Dipeptides and Chiral Auxiliaries

The quaternary α‑carbon of (S)‑2‑amino‑2‑phenylbutanoic acid introduces steric bulk that restricts the backbone torsion angles of peptides, a property exploited in the design of β‑turn mimetics and protease‑resistant peptidomimetics. The availability of the (S)‑enantiomer in >98 % e.e. (predicted by enzymatic‑resolution precedents [REFS‑2]) ensures that the resulting peptides are diastereomerically pure, avoiding the need for post‑coupling chiral chromatography. The hydrochloride salt form is preferred for direct use in carbodiimide‑mediated peptide bond formation in aqueous or mixed‑aqueous media.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Verification

Analytical laboratories developing chiral HPLC methods for α,α‑disubstituted amino acids require an authentic (S)‑enantiomer standard of known configuration to assign retention times and establish system suitability. The compound’s unambiguous (S)‑assignment by stereochemical correlation and the documented opposite sign of optical rotation of the (R)‑enantiomer [REFS‑3] provide the necessary orthogonal identity confirmation. Procuring the analytically pure hydrochloride avoids interference from the counterion during UV‑based detection at 210‑220 nm.

Biocatalytic Process Development for Enantioselective α‑Amino Acid Synthesis

Enzyme‑engineering groups developing transaminase, hydantoinase, or amino acid dehydrogenase routes to α‑ethyl‑substituted amino acids require the pre‑resolved (S)‑enantiomer as a chiral standard for GC/MS or HPLC quantitation of reaction e.e. The industrial precedent of >99 % e.e. for the homologous (S)‑2‑amino‑4‑phenylbutanoic acid via hydantoinase/carbamoylase [REFS‑2] sets a benchmark that can be targeted in directed‑evolution campaigns using the target compound as the reference material.

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